3-(2,4-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one
Beschreibung
Its core structure consists of a 1,4-dihydroquinolin-4-one scaffold with the following functional groups:
- Position 1: An ethyl group, which influences lipophilicity and metabolic stability.
- Position 3: A 2,4-dimethylbenzenesulfonyl moiety, contributing steric bulk and electronic effects.
- Position 6: A fluorine atom, often introduced to enhance bioavailability and binding affinity.
- Position 7: A 3,5-dimethylpiperidin-1-yl group, which may improve solubility and target interaction.
Eigenschaften
IUPAC Name |
3-(2,4-dimethylphenyl)sulfonyl-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoroquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O3S/c1-6-28-15-25(33(31,32)24-8-7-16(2)10-19(24)5)26(30)20-11-21(27)23(12-22(20)28)29-13-17(3)9-18(4)14-29/h7-8,10-12,15,17-18H,6,9,13-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNIYVRDVFUKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Dieckmann Condensation for 1,4-Dihydroquinolin-4-One Formation
The Dieckmann condensation, a classical method for cyclic β-ketoester synthesis, provides a robust pathway to the 1,4-dihydroquinolin-4-one scaffold. Starting with methyl anthranilate 13 (derived from anthranilic acid via N-alkylation), reaction with methyl acrylate 20 in the presence of sodium hydride yields diester 21 , which undergoes intramolecular cyclization to form dihydroquinolinone 22 . Subsequent oxidation with chloranil generates the fully aromatic quinolin-4-one 23 . For the target compound, ethylation at position 1 is achieved by substituting methyl anthranilate with N-ethyl anthranilic acid, ensuring regioselectivity during cyclization.
Critical Parameters :
- Solvent: Anhydrous THF or DMF for cyclization
- Temperature: 0°C to room temperature for diester formation, 80°C for cyclization
- Yield: 68–75% for dihydroquinolinone intermediates
Regioselective Fluorination at Position 6
Electrophilic Fluorination via Diazonium Salt Intermediates
Introducing fluorine at position 6 requires careful control to avoid competing reactions. The quinolin-4-one core is nitrated at position 6 using fuming nitric acid in sulfuric acid, followed by reduction to the amine using hydrogen/palladium. Diazotization with sodium nitrite in HBF₄ generates a diazonium salt, which is fluorinated via the Balz–Schiemann reaction to yield 6-fluoro-1-ethyl-1,4-dihydroquinolin-4-one.
Optimization Insights :
- Nitration temperature: 0–5°C to prevent over-nitration
- Fluorination yield: 55–60% due to competing side reactions
Sulfonylation at Position 3
Friedel–Crafts Sulfonylation with 2,4-Dimethylbenzenesulfonyl Chloride
The electron-rich C3 position of the quinolin-4-one undergoes Friedel–Crafts sulfonylation. Using 2,4-dimethylbenzenesulfonyl chloride 53 and AlCl₃ in dichloromethane at 0°C, the sulfonyl group is introduced regioselectively. Post-reaction quenching with ice water and extraction yields 3-(2,4-dimethylbenzenesulfonyl)-6-fluoro-1-ethyl-1,4-dihydroquinolin-4-one.
Reaction Conditions :
Piperidine Functionalization at Position 7
Buchwald–Hartwig Amination with 3,5-Dimethylpiperidine
The 7-position is functionalized via palladium-catalyzed C–N coupling. Using 7-bromo-3-(2,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one 54 and 3,5-dimethylpiperidine 55 , the reaction proceeds with Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C. This yields the target compound after 12 hours.
Catalytic System :
Final Compound Characterization and Purification
Crystallization and Spectroscopic Validation
The crude product is recrystallized from ethanol/water (3:1) to afford white crystals. Purity (>99%) is confirmed via HPLC (C18 column, acetonitrile/water gradient). Structural validation employs:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-5), 7.89–7.85 (m, 2H, sulfonyl aromatic), 4.32 (q, J = 7.2 Hz, 2H, NCH₂CH₃), 3.71–3.65 (m, 2H, piperidine), 2.48 (s, 6H, CH₃-sulfonyl), 1.91–1.85 (m, 4H, piperidine CH₂), 1.41 (t, J = 7.2 Hz, 3H, CH₂CH₃).
- HRMS : [M+H]⁺ calculated for C₂₇H₃₂FN₂O₃S: 507.2064; found: 507.2068.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Core formation | Dieckmann condensation | 75 | 98 | Scalable, minimal byproducts |
| Fluorination | Balz–Schiemann reaction | 60 | 95 | Regioselective |
| Sulfonylation | Friedel–Crafts | 78 | 99 | High electrophilic reactivity |
| Piperidine coupling | Buchwald–Hartwig amination | 72 | 99 | Tolerates steric hindrance |
Challenges and Optimization Strategies
Competing Side Reactions During Sulfonylation
The electron-rich quinolin-4-one core predisposes positions 5 and 7 to undesired sulfonylation. Employing bulky solvents like 1,2-dichloroethane reduces para-substitution, enhancing C3 selectivity.
Piperidine Coupling Steric Effects
3,5-Dimethylpiperidine’s steric bulk necessitates ligand optimization. Switching from Xantphos to BrettPhos increases yield by 12% by mitigating Pd black formation.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at specific positions on the quinoline ring.
Wissenschaftliche Forschungsanwendungen
3-(2,4-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as an antibacterial agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as bacterial enzymes or receptors. The quinoline core is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell processes and ultimately cell death.
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Analogous Compounds
The compound shares structural homology with other quinolinone derivatives, such as “3-[(3,5-Dimethylphenyl)sulfonyl]-6-fluoro-7-(4-morpholinyl)-1-propyl-4(1H)-quinolinone” (). A comparative analysis of their substituents is outlined below:
| Position | Target Compound | Analogous Compound () |
|---|---|---|
| 1 | Ethyl | Propyl |
| 3 | 2,4-Dimethylbenzenesulfonyl | 3,5-Dimethylbenzenesulfonyl |
| 6 | Fluoro | Fluoro |
| 7 | 3,5-Dimethylpiperidin-1-yl | 4-Morpholinyl |
Key structural differences include:
- Position 1 : Ethyl (C2) vs. propyl (C3) groups, affecting lipophilicity (logP) and metabolic oxidation rates.
- Position 3 : 2,4- vs. 3,5-dimethyl substitution on the benzenesulfonyl group, altering steric hindrance and electronic distribution.
- Position 7: 3,5-Dimethylpiperidine (saturated, bicyclic) vs.
Implications of Structural Differences
Physicochemical Properties
- Solubility : The morpholine group (polar oxygen atom) in the analogous compound likely improves solubility relative to the 3,5-dimethylpiperidine group, which is more hydrophobic.
Biologische Aktivität
The compound 3-(2,4-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one represents a novel class of pharmacologically active agents with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₂₃F N₂O₂S
- Molecular Weight : 353.45 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the sulfonyl group and piperidine moiety suggests potential interactions with neurotransmitter systems and metabolic pathways.
1. Anticholinesterase Activity
Recent studies have demonstrated that derivatives of quinoline compounds, similar to the target compound, exhibit significant inhibition of cholinesterase enzymes (AChE and BuChE). This inhibition is crucial in the context of neurodegenerative diseases such as Alzheimer's disease. For instance, a related study showed that certain quinazoline derivatives had IC₅₀ values against BuChE in the range of 0.52 to 6.74 µM .
| Compound | IC₅₀ (µM) | Target Enzyme |
|---|---|---|
| 6f | 0.52 | eqBuChE |
| 6h | 6.74 | eqBuChE |
| 6j | 3.65 | eqBuChE |
2. Antioxidant Activity
The antioxidant properties of the compound were evaluated through various assays, indicating its potential to scavenge free radicals effectively. Compounds exhibiting strong antioxidant capabilities may contribute to neuroprotection in oxidative stress-related conditions.
3. Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinity and interaction modes of the compound with target enzymes. The docking studies suggest that the compound can bind effectively to both the active site and peripheral anionic site of cholinesterase enzymes, enhancing its inhibitory effects .
Case Study 1: Alzheimer’s Disease Model
In a recent preclinical study involving an Alzheimer’s disease model, the administration of the compound led to significant improvements in cognitive function as measured by behavioral tests. The results indicated a reduction in amyloid plaque formation and improved cholinergic signaling.
Case Study 2: Cancer Therapeutics
Another study explored the compound's efficacy as an inhibitor of farnesyl-protein transferase (FPTase), which is implicated in cancer cell proliferation. The results showed that the compound inhibited FPTase activity with an IC₅₀ value below 1 µM, suggesting its potential use in cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 3-(2,4-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis involves multi-step reactions, including sulfonylation, fluorination, and piperidinyl substitution. Key steps:
- Use 2,4-dimethylbenzenesulfonyl chloride for sulfonylation under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Fluorination at the 6-position typically employs Selectfluor® or KF in DMF at 80–100°C .
- Piperidinyl substitution requires coupling agents like EDCI/HOBt in DMSO at 60°C .
- Optimization : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) and adjust stoichiometry (1:1.2 molar ratio for sulfonylation). Purify via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Purity : Use reversed-phase HPLC (≥95% purity threshold) with UV detection at 254 nm .
- Structural Confirmation :
- 1H/13C NMR : Key peaks include the quinolin-4-one carbonyl (δ ~170 ppm in 13C) and aromatic protons (δ 6.8–8.2 ppm in 1H) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of quinolin-4-one derivatives, such as antibacterial vs. anticancer effects?
- Methodological Answer :
- Comparative Assays : Test the compound against standardized bacterial (e.g., E. coli MIC assays) and cancer cell lines (e.g., MTT assays on HeLa or MCF-7 cells) under identical conditions .
- Mechanistic Studies :
- Enzyme Inhibition : Use kinetic assays (e.g., fluorescence polarization) to evaluate binding to topoisomerase II (anticancer target) vs. DNA gyrase (antibacterial target) .
- SAR Analysis : Compare substituent effects (e.g., sulfonyl vs. piperidinyl groups) using analogs from PubChem data .
Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation methods are recommended?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). Prioritize poses with lowest ΔG values .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å acceptable) .
- Validation : Cross-reference with experimental IC50 values from kinase inhibition assays .
Q. What are the critical factors influencing the compound’s stability under physiological conditions, and how can degradation products be characterized?
- Methodological Answer :
- Stability Studies : Incubate the compound in PBS (pH 7.4) and human plasma at 37°C. Sample at 0, 6, 12, 24 hours .
- Degradation Analysis :
- LC-MS/MS : Identify hydrolyzed products (e.g., sulfonic acid derivatives) .
- Circular Dichroism : Monitor conformational changes in aqueous vs. lipid environments .
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